[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid
Description
[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine core substituted at the 2-position with a 2,6-dimethylmorpholine moiety and at the 5-position with a boronic acid group. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science . The 2,6-dimethylmorpholine substituent introduces steric and electronic effects that distinguish this compound from other pyrimidine boronic acids.
Properties
Molecular Formula |
C10H16BN3O3 |
|---|---|
Molecular Weight |
237.07 g/mol |
IUPAC Name |
[2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O3/c1-7-5-14(6-8(2)17-7)10-12-3-9(4-13-10)11(15)16/h3-4,7-8,15-16H,5-6H2,1-2H3 |
InChI Key |
LQWCZMTUSIKNQK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CC(OC(C2)C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling of Preformed Pyrimidine Intermediates
The most widely reported method involves Suzuki-Miyaura coupling between halogenated pyrimidine intermediates and boronic acid precursors. For example:
- Intermediate Preparation :
- 5-Bromo-2-(2,6-dimethylmorpholin-4-yl)pyrimidine is synthesized via nucleophilic substitution of 2,6-dimethylmorpholine with 5-bromo-2-chloropyrimidine. This reaction typically uses a polar aprotic solvent (e.g., DMF or THF) and a base such as potassium carbonate at 80–100°C for 12–24 hours.
- Borylation : The bromopyrimidine intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in dioxane at 90°C. Yields range from 65% to 78% after purification by silica gel chromatography.
Direct Functionalization of Pyrimidine Boronic Acids
An alternative route involves introducing the 2,6-dimethylmorpholine group to preformed pyrimidine boronic acids:
- Synthesis of 5-Boronic Acid Pyrimidine :
- 5-Boronic acid pyrimidine is prepared via iridium-catalyzed C–H borylation of 2-chloropyrimidine using B₂Pin₂ and [Ir(COD)OMe]₂.
- Substitution : The chloride at position 2 is replaced with 2,6-dimethylmorpholine under microwave-assisted conditions (150°C, 30 min) in DMF with Cs₂CO₃ as the base. This method achieves 68–75% yield but requires careful control of stoichiometry to avoid over-alkylation.
- Key Data :
Step Reagents/Conditions Yield Source C–H Borylation B₂Pin₂, [Ir(COD)OMe]₂, THF, 80°C 70% Microwave Substitution 2,6-Dimethylmorpholine, Cs₂CO₃, DMF, 150°C 68%
Optimization Challenges and Solutions
Steric Hindrance from 2,6-Dimethylmorpholine
The 2,6-dimethyl groups on the morpholine ring introduce steric bulk, slowing reaction kinetics in both substitution and coupling steps. Strategies to mitigate this include:
Boronic Acid Stability
The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Solutions include:
- In Situ Protection : Employing pinacol boronate esters during synthesis, followed by mild acidic hydrolysis (e.g., HCl/THF/H₂O) to yield the free boronic acid.
- Anhydrous Work-Up : Conducting reactions under inert atmosphere and using anhydrous solvents to minimize decomposition.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity; scalable | Requires prefunctionalized intermediates | 65–78% |
| Direct Functionalization | Shorter synthetic route | Sensitivity to reaction conditions | 68–75% |
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyrimidine ring can participate in various substitution reactions, where the morpholine group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
Scientific Research Applications
Chemistry:
Synthetic Organic Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Discovery: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Involved in the synthesis of agrochemical compounds.
Polymers: Used in the production of functionalized polymers with specific properties.
Mechanism of Action
The mechanism of action of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid in chemical reactions involves the following steps:
Transmetalation: In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the desired carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the 2,6-dimethylmorpholine group. Below is a comparison with similar pyrimidine boronic acids (Table 1):
*Calculated based on formula C₁₃H₁₈BN₃O₃. †Assumed from analogous entries in .
Key Observations :
- Steric Effects: The 2,6-dimethylmorpholine group introduces greater steric hindrance compared to unmethylated morpholine (e.g., 2-(Morpholino)pyrimidine-5-boronic acid) or planar aryl groups (e.g., 2,5-dimethylphenyl). This may reduce reactivity in Suzuki couplings requiring sterically accessible boron sites .
- In contrast, dimethylphenyl groups (as in BB-0595) offer electron-withdrawing or donating effects depending on substitution patterns .
- Solubility : The polar morpholine group enhances solubility in polar aprotic solvents (e.g., DMSO, dioxane) compared to hydrophobic aryl-substituted analogs .
Physicochemical Properties
Limited data exists for the target compound, but inferences can be drawn from analogs:
- Melting Point : Morpholine-containing compounds (e.g., ’s (R)-1 with Mp 268°C) suggest high thermal stability, likely due to hydrogen-bonding networks .
- Spectroscopic Data : HRMS and NMR (e.g., δ ~7–8 ppm for pyrimidine protons) are critical for structural validation, though the dimethylmorpholine’s methyl groups would produce distinct upfield shifts in ¹H-NMR .
Biological Activity
[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyrimidine ring and a morpholine moiety, which contribute to its unique properties and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H16BN3O3
- Molecular Weight : 237.06334 g/mol
- CAS Number : Not specified in the search results.
The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The boronic acid functional group allows for reversible binding to target proteins, particularly kinases and proteases, which are critical in various signaling pathways related to diseases such as cancer and diabetes .
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), which are implicated in viral replication processes .
- Binding Affinity : Interaction studies indicate that the compound binds effectively to target proteins, enhancing its bioavailability and solubility due to the morpholine group.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
| Biological Target | Activity | Reference |
|---|---|---|
| AAK1 | Inhibitor | |
| GAK | Inhibitor | |
| Kinases | Moderate inhibition | |
| Proteases | Significant activity |
Case Studies
-
Antiviral Activity : A study investigated the antiviral effects of compounds targeting AAK1 and GAK against dengue virus (DENV). The results indicated that compounds similar to this compound exhibited potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs) .
- Experimental Setup : The study utilized plaque assays and alamarBlue assays to measure cell viability and viral infection rates.
- Findings : Treatment with the compound led to a significant reduction in DENV infection rates compared to controls.
- Kinase Inhibition Studies : Another research effort focused on the structure-activity relationship (SAR) of similar compounds. It was found that modifications at specific positions on the pyrimidine ring could enhance kinase inhibition potency .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid, and what challenges arise in achieving high yields?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated pyrimidine precursor (e.g., 5-bromo-2-(2,6-dimethylmorpholin-4-yl)pyrimidine) reacts with a boronic acid pinacol ester. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/MeOH mixtures are typical conditions .
- Challenges : Low yields may result from steric hindrance due to the morpholinyl substituent or boronic acid instability. Optimizing reaction time, temperature, and catalyst loading is critical.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this boronic acid?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholinyl methyl groups at δ ~1.2 ppm) and boronic acid protons (broad peak at δ ~8-9 ppm) .
- HPLC-MS : Reversed-phase chromatography with mass spectrometry detects impurities and quantifies purity (>95% is typical for research-grade material) .
- X-ray Crystallography : For definitive structural confirmation, though limited by crystallinity challenges in boronic acids .
Q. How does the stability of this compound vary under different storage conditions?
- Key Findings :
- Boronic acids are prone to protodeboronation under acidic or aqueous conditions.
- Recommended storage: Dry, inert atmosphere (argon), and temperatures below -20°C to minimize degradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this boronic acid in cross-coupling reactions?
- Methodology :
- Density Functional Theory (DFT) calculations assess transition-state energies, particularly for steric effects from the 2,6-dimethylmorpholine group.
- Tools like Gaussian or ORCA simulate electronic properties (e.g., LUMO localization on the pyrimidine ring) to predict regioselectivity .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in enzyme inhibition studies?
- Case Study :
- Discrepancies in HSL (hormone-sensitive lipase) inhibition data may arise from assay conditions (e.g., pH, co-solvents).
- Recommendations :
- Standardize buffer systems (e.g., ammonium acetate, pH 6.5) to minimize boronic acid hydrolysis .
- Use isothermal titration calorimetry (ITC) to directly measure binding affinity .
Q. How does the 2,6-dimethylmorpholine substituent influence the compound’s bioactivity compared to simpler boronic acids?
- Structural Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
